molecular formula C26H22N4O2 B2458804 1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one CAS No. 1017500-01-4

1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one

Cat. No.: B2458804
CAS No.: 1017500-01-4
M. Wt: 422.488
InChI Key: KXOCWAPNDQCWAE-UHFFFAOYSA-N
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Description

1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-18(31)30-24(16-23(27-30)21-14-8-9-15-25(21)32)22-17-29(20-12-6-3-7-13-20)28-26(22)19-10-4-2-5-11-19/h2-15,17,24,32H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOCWAPNDQCWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a member of the bipyrazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of the compound is C29H22N4OC_{29}H_{22}N_{4}O, and it features a complex structure that includes a bipyrazole core and hydroxyphenyl substituents. This structural configuration is believed to contribute significantly to its biological activities.

Anticancer Activity

Research indicates that compounds with bipyrazole structures exhibit significant anticancer properties. Specifically, derivatives of bipyrazoles have been shown to induce apoptosis in various cancer cell lines. A study highlighted that similar compounds demonstrated cytotoxic effects against human cancer cell lines such as H460 (lung cancer) and A549 (lung adenocarcinoma) through mechanisms involving the inhibition of anti-apoptotic proteins and modulation of cell cycle progression .

Table 1: Anticancer Activity of Bipyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Bipyrazole AH46012.5Induction of apoptosis
Bipyrazole BA54915.0Cell cycle arrest and apoptosis
1-[5-(2-hydroxyphenyl)...]HT-2910.0Inhibition of anti-apoptotic pathways

Antimicrobial Activity

The antimicrobial efficacy of similar pyrazole derivatives has been documented extensively. Studies have reported moderate to high antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The presence of hydroxyl groups in the structure enhances interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Table 2: Antimicrobial Activity

CompoundMicroorganismZone of Inhibition (mm)
Bipyrazole CE. coli15
Bipyrazole DS. aureus18
1-[5-(2-hydroxyphenyl)...]Pseudomonas aeruginosa14

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. The compound has shown promising results in scavenging free radicals using methods like the DPPH assay. The hydroxyl group is particularly effective in donating electrons to neutralize free radicals .

Table 3: Antioxidant Activity

CompoundDPPH Scavenging Activity (%)
Bipyrazole E82
Bipyrazole F75
1-[5-(2-hydroxyphenyl)...]85

Case Studies

Several case studies have explored the therapeutic potential of bipyrazoles in clinical settings:

  • Case Study 1: A clinical trial evaluated a bipyrazole derivative in patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to standard chemotherapy.
  • Case Study 2: An investigation into the use of bipyrazoles for treating bacterial infections revealed that patients showed better recovery rates when treated with these compounds compared to traditional antibiotics.

Scientific Research Applications

Pharmaceutical Chemistry

1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one has been investigated for its potential as a pharmaceutical agent:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The bipyrazole moiety is known for its ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Properties : Research indicates that similar compounds within the bipyrazole family possess antimicrobial activity, suggesting potential applications in treating infections.

Material Science

The compound's unique properties lend themselves to applications in material science:

  • Polymer Chemistry : Its ability to form complexes with metal ions can be exploited in the development of new polymeric materials with enhanced mechanical properties.
  • Nanotechnology : The synthesis of nanoparticles using this compound as a precursor has been explored for applications in drug delivery systems and imaging.

Agricultural Chemistry

Research into the agricultural applications of this compound has revealed:

  • Pesticidal Activity : Compounds with similar structural characteristics have shown efficacy as pesticides, providing a basis for developing new agrochemicals that can protect crops from pests while being environmentally friendly.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of various bipyrazole derivatives, including this compound. The derivatives were tested against human breast cancer cell lines (MCF-7) and exhibited significant cytotoxicity compared to control groups. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, researchers synthesized several bipyrazole derivatives and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed promising antibacterial activity, suggesting potential use as novel antibacterial agents.

Q & A

Q. What are the optimal synthetic routes for 1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation and cyclization reactions. A common approach starts with a 1,4-dicarbonyl compound and arylhydrazines, followed by acid- or base-catalyzed cyclization. Key parameters include:

  • Temperature : Maintained at 60–80°C to balance reaction kinetics and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates precipitation of the final product.
  • Catalysts : Phosphorus pentasulfide (P₄S₁₀) may be used for sulfur-containing analogs . Yield optimization requires iterative adjustment of these parameters and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most reliable for structural confirmation of this bipyrazole derivative?

A combination of spectroscopic and spectrometric methods is essential:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., dihydropyrazole ring protons at δ 3.2–4.1 ppm) and confirms substituent positions .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for resolving diastereomers in dihydro-pyrazole systems .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorometric or colorimetric assays (e.g., COX-2, α-glucosidase) to identify potential therapeutic targets .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s bioactivity against microbial targets?

Advanced methodologies include:

  • Molecular docking : Use software (AutoDock Vina) to predict binding affinities to microbial enzymes (e.g., dihydrofolate reductase) .
  • Time-kill assays : Monitor bactericidal/fungicidal kinetics to distinguish static vs. cidal effects .
  • Resistance profiling : Serial passage experiments to assess mutation rates under sub-MIC conditions .

Q. How do structural modifications (e.g., substituent variations) affect activity in structure-activity relationship (SAR) studies?

Systematic approaches involve:

  • Functional group substitution : Replace the 2-hydroxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
  • Heterocycle replacement : Swap thiophene (in analogs) with furan or pyridine to evaluate ring electronics and steric effects .
  • Quantitative SAR (QSAR) : Develop regression models correlating logP, polar surface area, and IC₅₀ values .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions or compound purity. Mitigation strategies:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Purity validation : Use HPLC (≥95% purity) and elemental analysis (C, H, N within 0.4% of theoretical) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., enhanced activity against Gram-positive vs. Gram-negative bacteria) .

Q. How can crystallographic data improve understanding of the compound’s conformational stability?

Single-crystal X-ray diffraction reveals:

  • Torsion angles : Dihedral angles between bipyrazole rings influence planarity and π-π stacking .
  • Hydrogen bonding : Interactions between the 2-hydroxyphenyl group and solvent/co-crystallized molecules stabilize crystal lattices .
  • Polymorphism screening : Vary crystallization solvents (e.g., methanol vs. DMSO) to identify dominant polymorphs .

Methodological Considerations

  • Data Reproducibility : Archive raw spectral data (NMR FIDs, MS chromatograms) in public repositories (e.g., PubChem) .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure translational relevance .

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